Selenopheno[3,2-b]pyridine-5-carboxylic acid
Description
Contextualization of Selenopheno[3,2-b]pyridine-5-carboxylic Acid within Organoselenium Chemistry
Organoselenium chemistry, the study of compounds containing carbon-selenium bonds, has garnered considerable attention due to the unique properties conferred by the selenium atom. Selenium, being a heavier chalcogen than sulfur and oxygen, imparts distinct characteristics to organic molecules, including increased lipophilicity and unique redox properties. These attributes have made organoselenium compounds valuable in various fields, from medicinal chemistry to materials science.
This compound is a quintessential example of a selenium-containing heterocycle. The selenophene (B38918) moiety, a five-membered aromatic ring with one selenium atom, is a key building block in the synthesis of numerous organic materials and pharmacologically active agents. The incorporation of selenium into a fused heterocyclic system like the selenopheno[3,2-b]pyridine (B428939) core is a strategic design element aimed at modulating the electronic and biological properties of the molecule. Research into related selenopheno[2,3-b]pyridine derivatives has highlighted their potential as bioactive molecules, underscoring the general interest in this class of compounds. nih.gov
Significance of Fused Heterocyclic Scaffolds in Contemporary Chemical Synthesis and Design
Fused heterocyclic compounds, which consist of two or more rings sharing an edge, are of paramount importance in contemporary chemical synthesis. This structural arrangement often results in rigid, planar molecules that can interact effectively with biological targets. The fusion of a selenophene ring with a pyridine (B92270) ring, as seen in this compound, creates a novel scaffold with a unique distribution of electrons and potential for diverse chemical interactions.
The synthesis of such fused systems is a significant area of research, with various methodologies being developed to construct these complex architectures. nih.govnih.gov Common strategies involve the cyclization of appropriately substituted precursors. For instance, the synthesis of selenopheno[2,3-b]pyridines has been achieved through the reaction of ethynylpyridines with selenium reagents, leading to the formation of the fused selenophene ring. researchgate.net These synthetic endeavors are crucial for accessing novel chemical matter for further investigation. The table below summarizes some general synthetic approaches to related fused selenophene systems.
| Synthetic Approach | Precursors | Key Reaction Type | Reference |
| Electrophilic Cyclization | Ethynylpyridines and Selenium Halides | Intramolecular Cyclization | researchgate.net |
| Nucleophilic Attack/Cyclization | Substituted Pyridines and Selenium Nucleophiles | SNAr/Cyclization | nih.gov |
| Cascade Cyclization | Alkynyl Diols and Selenium Powder | Biselenium Cyclization | nih.gov |
This table presents generalized synthetic strategies for related fused selenophene systems, not specifically for this compound.
Overview of Research Paradigms Relevant to Carboxylic Acid Functionalized Selenopheno-Pyridines
The presence of a carboxylic acid group at the 5-position of the Selenopheno[3,2-b]pyridine scaffold is a critical feature that opens up numerous avenues for research and application. Carboxylic acids are versatile functional groups in organic chemistry, serving as key intermediates for a wide array of chemical transformations. They can be converted into esters, amides, acid chlorides, and other derivatives, allowing for the systematic modification of the parent molecule.
In the context of medicinal chemistry, the carboxylic acid moiety can play a crucial role in the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can participate in hydrogen bonding interactions with biological targets and can be ionized at physiological pH, influencing solubility and cell permeability. The functionalization of pyridine and quinoline (B57606) carboxylic acids is a well-established paradigm in drug discovery, with numerous compounds containing this motif exhibiting a wide range of biological activities. researchgate.netresearchgate.net
The research paradigms for a molecule like this compound would likely involve its use as a scaffold for the synthesis of a library of derivatives. These derivatives could then be screened for various biological activities or investigated for their potential in materials science. The interplay between the fused selenopheno-pyridine core and the carboxylic acid functionality provides a rich platform for chemical exploration.
Properties
IUPAC Name |
selenopheno[3,2-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2Se/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIGXYHQZYLXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1[Se]C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269123 | |
| Record name | Selenolo[3,2-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56473-93-9 | |
| Record name | Selenolo[3,2-b]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56473-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenolo[3,2-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Chemical Synthesis of Selenopheno 3,2 B Pyridine 5 Carboxylic Acid and Its Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comslideshare.net For a fused heterocyclic system like selenopheno[3,2-b]pyridine-5-carboxylic acid, the primary disconnections involve the imaginary cleavage of bonds that form the constituent rings. scitepress.org This approach reveals potential synthetic pathways by identifying the key bond-forming reactions required for the assembly of the core structure.
Two principal disconnection strategies can be envisioned for the selenopheno[3,2-b]pyridine (B428939) scaffold:
Strategy A: Pyridine (B92270) Ring Annulation. This approach involves disconnecting the pyridine ring portion of the molecule. The C4a-C5 and N6-C7 bonds are conceptually cleaved, leading to a pre-functionalized 2-aminoselenophene derivative. This strategy relies on building the pyridine ring onto an existing selenophene (B38918) core, a common tactic in the synthesis of fused N-heterocycles. ias.ac.in The required precursor would be a 2-amino-3-acylselenophene, which can then undergo a cyclocondensation reaction with a suitable C2 or C3 synthon to form the pyridine ring.
Strategy B: Selenophene Ring Annulation. Alternatively, the selenophene ring can be disconnected. Cleavage of the C3a-Se and C7a-Se bonds points to a suitably substituted pyridine derivative as the key precursor. This pathway focuses on constructing the selenophene ring onto a pre-formed pyridine scaffold. The precursor for this strategy would typically be a 2,3-disubstituted pyridine bearing functionalities that can react with a selenium reagent to facilitate the cyclization and formation of the selenophene ring.
The choice between these strategies often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Both pathways offer viable routes to the target compound and its analogues.
Cyclization Reactions in the Formation of Selenophene and Pyridine Rings
The formation of the fused ring system is the cornerstone of the synthesis. This involves specific cyclization reactions that construct either the selenophene or the pyridine ring onto a pre-existing molecular fragment, as identified in the retrosynthetic analysis.
The construction of a selenophene ring, particularly when fused to another aromatic system, can be achieved through various selenation and subsequent cyclization reactions. nih.govresearchgate.net These methods typically involve the reaction of an acyclic precursor with a selenium-containing reagent. nih.gov The choice of method is often dictated by the nature of the precursor and the desired reaction conditions. Traditional approaches often involve the addition of a selenium nucleophile or electrophile to a suitable precursor, followed by an intramolecular cyclization. nih.gov
Key methodologies for selenophene ring formation include:
Electrophilic Cyclization: This common strategy uses selenium electrophiles to induce cyclization. For instance, 2-alkynyl-substituted pyridines can undergo electrophilic cyclization with selenium-based reagents to form the fused selenophene ring.
Nucleophilic Cyclization: This involves the use of selenium nucleophiles, such as sodium selenide (B1212193) (Na2Se) or potassium selenocyanate (B1200272) (KSeCN). nih.gov A pyridine precursor bearing two adjacent functional groups, such as a halogen and an ethynyl (B1212043) group, can react with a selenium nucleophile to afford the selenopheno[3,2-b]pyridine core.
Metal-Catalyzed Cyclizations: Modern synthetic methods often employ transition metal catalysts to facilitate the formation of C-Se bonds and subsequent ring closure. Silver- and copper-catalyzed [2+2+1] cyclizations of diynes or terminal alkynes with elemental selenium represent efficient, atom-economical routes to substituted selenophenes. acs.orgrsc.org
| Methodology | Selenium Source | Typical Precursor | Key Features |
|---|---|---|---|
| Electrophilic Cyclization of Selenoenynes | Iodine (as mediator) | (Z)-Benzylselenoenynes | Provides access to 3-substituted selenophenes. nih.gov |
| Metal-Mediated [2+2+1] Cyclization | Elemental Selenium (Se) | Diynes or Terminal Alkynes | Atom-economical process, often catalyzed by Ag or Cu salts. acs.orgrsc.org |
| Intramolecular Cyclization | Potassium Selenocyanate (KSeCN) | 1,3-Dienyl bromides | One-pot synthesis often facilitated by CuO nanoparticles. nih.gov |
| Annulation via SNAr | Elemental Selenium (Se) | Ortho-halogenated alkynyl arenes | Involves a nucleophilic aromatic substitution followed by annulation. nih.gov |
The construction of a pyridine ring onto an existing selenophene core is a versatile strategy. A variety of classical and modern synthetic methods are available for pyridine annulation. ias.ac.inresearchgate.net Many of these methods involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an enamine or similar nitrogen-containing precursor.
Established methodologies for forming a fused pyridine ring include:
Friedländer Annulation: This is a widely used method for synthesizing quinolines and, by extension, fused pyridines. The reaction involves the condensation of a 2-amino-3-acylselenophene with a compound containing an activated methylene (B1212753) group (e.g., a ketone, ester, or nitrile). This approach directly installs the pyridine ring with various possible substituents.
Gould-Jacobs Reaction: This method begins with the reaction of a 2-aminoselenophene with a malonic acid derivative (like diethyl ethoxymethylenemalonate). The resulting intermediate is then thermally cyclized to form a 4-hydroxy-substituted pyridine ring, which can be further functionalized.
Combes Pyridine Synthesis: This acid-catalyzed reaction involves the condensation of a 2-aminoselenophene with a 1,3-dicarbonyl compound to form the fused pyridine ring.
Tandem Condensation/Cyclization: Modern protocols often involve tandem reactions. For example, the condensation of propiolamide (B17871) with a β-ketoester derivative of selenophene can lead to the formation of a fused 2-pyridone ring system. nih.govorganic-chemistry.org
| Reaction Name | Key Reactants | Resulting Pyridine Moiety |
|---|---|---|
| Friedländer Annulation | 2-Amino-3-acyl heterocycle + Active methylene compound | Polysubstituted pyridine ring |
| Gould-Jacobs Reaction | 2-Amino heterocycle + Malonic acid derivative | 4-Hydroxy-3-carboxy-substituted pyridine ring |
| Combes Synthesis | 2-Amino heterocycle + 1,3-Dicarbonyl compound | Substituted pyridine ring |
| Guareschi-Thorpe Condensation | Cyanoacetamide + 1,3-Diketone | 2-Pyridone ring system. nih.gov |
Functionalization and Derivatization Approaches for the Carboxylic Acid Moiety
The carboxylic acid group at the 5-position is a versatile functional handle that allows for the synthesis of a wide array of analogues. Standard transformations such as esterification and amidation are commonly employed to explore structure-activity relationships in medicinal chemistry contexts or to modify the physicochemical properties of the molecule.
Esterification is the process of converting a carboxylic acid into an ester. byjus.com The most common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-controlled reaction, and yields can be maximized by using a large excess of the alcohol or by removing the water that is formed as a byproduct. chemguide.co.uklibretexts.org
Amidation , the formation of an amide from a carboxylic acid and an amine, is a fundamental transformation. The direct thermal condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. youtube.comsci-hub.se Therefore, the reaction typically requires high temperatures or, more commonly, the use of coupling agents to activate the carboxylic acid. fishersci.co.uk These reagents convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.
| Transformation | Method | Common Reagents | Key Characteristics |
|---|---|---|---|
| Esterification | Fischer Esterification | Alcohol (R-OH), H2SO4 (cat.) | Equilibrium process; requires excess alcohol or water removal. masterorganicchemistry.com |
| Acyl Chloride Route | 1. SOCl2 or (COCl)2 2. Alcohol (R-OH) | Two-step process, generally high yielding. | |
| Amidation | Acyl Chloride Route | 1. SOCl2 or (COCl)2 2. Amine (R-NH2) | Highly reactive intermediate; often requires a base. fishersci.co.uk |
| Peptide Coupling | Amine (R-NH2) + Coupling Agent (e.g., DCC, EDC, HATU, HBTU) | Mild conditions, high yields, widely used for complex molecules. fishersci.co.uknih.gov |
Beyond esters and amides, the carboxylic acid moiety can be converted into a range of other functional groups, significantly expanding the chemical diversity of the selenopheno[3,2-b]pyridine core.
Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol (a hydroxymethyl group) using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is highly effective for this transformation, as is borane (B79455) (BH3) complexed with tetrahydrofuran (B95107) (THF).
Conversion to Halides: The carboxyl group can be replaced by a halogen via decarboxylative halogenation. The Hunsdiecker reaction (using silver carboxylate and bromine) or modern variations using reagents like N-bromosuccinimide with a catalyst can achieve this transformation.
Decarboxylation: The complete removal of the carboxylic acid group to introduce a hydrogen atom can be challenging but is sometimes achievable by heating, particularly if the reaction is facilitated by a copper catalyst in a solvent like quinoline (B57606). The decarboxylation of structurally similar 2-pyridone-3-carboxylic acids has been successfully performed using potassium carbonate in toluene. nih.gov
Rearrangement Reactions: The carboxylic acid can serve as a precursor for the synthesis of amines via rearrangement reactions. In the Curtius rearrangement, the carboxylic acid is first converted to an acyl azide, which then rearranges upon heating to an isocyanate, and is subsequently hydrolyzed to the amine. The Schmidt reaction offers a more direct route, treating the carboxylic acid with hydrazoic acid (HN3) under acidic conditions.
These transformations allow for extensive modification of the 5-position, enabling the synthesis of diverse analogues for various chemical and biological applications.
Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Elaboration
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization and elaboration of the selenopheno[3,2-b]pyridine scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the introduction of a wide array of substituents onto the core structure. This versatility is crucial for creating analogues of this compound with diverse chemical properties.
A common strategy involves the initial synthesis of a halogenated selenopheno[3,2-b]pyridine intermediate, which can then serve as a versatile handle for subsequent cross-coupling reactions. For instance, a bromo- or iodo-substituted scaffold can be coupled with various partners, such as boronic acids (Suzuki-Miyaura coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling).
The direct arylation of selenophene rings represents a more atom-economical approach, avoiding the need for pre-functionalized organometallic reagents. researchgate.netnih.gov This method involves the direct coupling of a C-H bond on the selenophene ring with an aryl halide. Research on selenophene has shown that palladium catalysts can regioselectively target the C2 and C5 positions for arylation. nih.gov This principle is extended to the selenopheno[3,2-b]pyridine system, where the electronic properties of the fused pyridine ring influence the reactivity and regioselectivity of the C-H activation. The concerted metalation-deprotonation (CMD) pathway is often implicated in these transformations. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Selenophene Functionalization
| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed | Ref |
|---|---|---|---|---|
| Suzuki-Miyaura | Halogenated Selenophene, Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C-C (Aryl-Aryl) | nih.gov |
| Direct Arylation | Selenophene, Aryl Halide | Pd(OAc)₂, Ligand, Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) | researchgate.netnih.gov |
These palladium-catalyzed methods provide a powerful platform for modifying the selenopheno[3,2-b]pyridine core, allowing for the synthesis of a library of derivatives from a common intermediate.
Regioselective Synthesis and Isomer Control Strategies
The fusion of a selenophene ring to a pyridine ring can result in several constitutional isomers, such as selenopheno[3,2-b]pyridine, selenopheno[2,3-b]pyridine, selenopheno[3,4-b]pyridine, and selenopheno[2,3-c]pyridine. Achieving regiochemical control to selectively synthesize the desired [3,2-b] isomer is a significant challenge that must be addressed from the outset of the synthetic design.
The choice of starting materials and the cyclization strategy are the most critical factors in determining the final regiochemical outcome. One of the most effective methods for building the fused system is through intramolecular cyclization of a suitably substituted precursor that already contains either the pyridine or the selenophene ring.
For example, the synthesis of the isomeric selenopheno[2,3-b]pyridines has been achieved through the reaction of 3-cyanopyridine-2(1H)-selenones with α-halocarbonyl compounds. researchgate.net This strategy, known as the Fiesselmann thiophene (B33073) synthesis analogue, relies on the pre-functionalization of the pyridine ring at the 2 and 3 positions to direct the annulation of the selenophene ring, leading specifically to the [2,3-b] isomer.
To obtain the selenopheno[3,2-b]pyridine core, a complementary strategy is required. This typically involves starting with a 3,4-disubstituted pyridine or a 2,3-disubstituted selenophene. A common approach is the Friedländer annulation, which involves the condensation of a 2-amino-3-formylselenophene derivative with a ketone or other compound containing an α-methylene group. The regioselectivity is dictated by the fixed positions of the amine and aldehyde groups on the starting selenophene.
Another powerful technique is electrophilic cyclization. nih.gov In this approach, a precursor such as a 3-(alkynylselanyl)pyridine can be induced to cyclize. The regioselectivity of the ring closure (i.e., whether the C2 or C4 of the pyridine ring attacks the alkyne) determines the resulting isomeric product. Careful selection of the precursor and reaction conditions, including the nature of the electrophilic trigger (e.g., I₂, Cu(II) halides), is crucial for directing the reaction towards the desired [3,2-b] geometry. nih.govmdpi.com
Table 2: Comparison of Synthetic Strategies for Isomer Control
| Strategy | Precursor Type | Resulting Isomer | Key Feature |
|---|---|---|---|
| Fiesselmann Analogue | 2-selanyl-3-cyanopyridine | Selenopheno[2,3-b]pyridine | Cyclization builds the selenophene ring onto a pre-functionalized pyridine. |
| Friedländer Annulation | 2-amino-3-formylselenophene | Selenopheno[3,2-b]pyridine | Cyclization builds the pyridine ring onto a pre-functionalized selenophene. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic molecules to minimize environmental impact and enhance safety and efficiency. eurekaselect.com The synthesis of this compound and its analogues can benefit significantly from these approaches.
Key green strategies applicable to this synthesis include:
Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Replacing these with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. eurekaselect.com For instance, copper-mediated halocyclization reactions to form halogenated selenophenes have been successfully carried out in ethanol. nih.govuwf.edu
Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis. nih.gov It can dramatically reduce reaction times, improve yields, and sometimes enable reactions that are difficult under conventional heating. A one-pot, solvent-free synthesis of selenopheno[2,3-b]pyridine derivatives has been reported using microwave irradiation, showcasing the potential of this technology for clean synthesis. nih.gov
Catalysis: The use of catalysts, as discussed in the context of palladium-catalyzed reactions, is inherently a green principle as it allows for reactions to proceed with high efficiency and selectivity, reducing waste. Developing recyclable catalysts further enhances the sustainability of these processes.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core tenet of green chemistry. Direct C-H activation/arylation reactions are prime examples of atom-economical processes as they avoid the generation of stoichiometric organometallic waste products. researchgate.net
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by using ball milling or by simply heating a mixture of solid reactants, can eliminate solvent waste entirely. researchgate.net
Table 3: Green Chemistry Techniques in Selenium Heterocycle Synthesis
| Green Technique | Application/Example | Benefit | Ref |
|---|---|---|---|
| Microwave Irradiation | One-pot synthesis of seleno-pyridines | Reduced reaction time, solvent-free conditions | nih.gov |
| Green Solvents | Electrophilic cyclization in ethanol | Use of a renewable, less toxic solvent | nih.govuwf.edu |
| Atom Economy | Direct C-H arylation | Avoids pre-functionalization and stoichiometric waste | researchgate.net |
By integrating these strategies, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical research and development. eurekaselect.com
Advanced Computational and Theoretical Investigations of Selenopheno 3,2 B Pyridine 5 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic landscape of Selenopheno[3,2-b]pyridine-5-carboxylic acid. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be delocalized across the fused selenophene (B38918) and pyridine (B92270) rings, with significant contributions from the electron-rich selenium atom. The LUMO, conversely, would likely be centered on the electron-deficient pyridine ring and the carboxylic acid group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation. Theoretical calculations on analogous selenophene-containing heterocycles suggest that the HOMO-LUMO gap for this compound would be in a range that makes it a candidate for applications in organic electronics.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound This data is illustrative and based on theoretical expectations for similar compounds.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.15 |
| HOMO-LUMO Gap | 4.10 |
The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to assign partial charges to each atom, revealing the molecule's electrostatic potential.
In this compound, the selenium atom is expected to carry a partial positive charge due to its lower electronegativity compared to the surrounding carbon atoms, which in turn would bear partial negative charges. The nitrogen atom in the pyridine ring, being highly electronegative, will exhibit a significant partial negative charge. The carboxylic acid group will also be a region of high electron density, particularly on the oxygen atoms.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would show regions of negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the carboxylic acid and the aromatic rings, highlighting potential sites for nucleophilic interaction.
Molecular Dynamics Simulations for Conformational Analysis.
While the fused ring system of Selenopheno[3,2-b]pyridine (B428939) is largely planar and rigid, the carboxylic acid group introduces a degree of conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the rotational freedom of the C-C bond connecting the carboxylic acid to the pyridine ring.
MD simulations would likely reveal that the carboxylic acid group can adopt several low-energy conformations relative to the plane of the heterocyclic system. The most stable conformer would likely be one where the carboxylic acid is coplanar with the ring system to maximize π-conjugation. However, rotations around the C-C bond would be possible, and the energy barriers for these rotations could be calculated. Understanding the conformational landscape is crucial for predicting how the molecule might bind to a biological target or pack in a solid-state material.
Reaction Mechanism Elucidation via Computational Pathways.
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, theoretical calculations could be used to investigate various reactions, such as electrophilic aromatic substitution or reactions involving the carboxylic acid group.
For instance, the mechanism of electrophilic nitration could be studied. Calculations would identify the most likely site of attack (likely on the electron-rich selenophene ring), the structure of the intermediate Wheland complex, and the transition state energies for each step. This would provide a detailed, atomistic understanding of the reaction's regioselectivity and kinetics.
In Silico Screening and Ligand-Based Design Principles.
The scaffold of this compound can serve as a starting point for the design of new molecules with specific biological activities. Ligand-based drug design methodologies, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be applied in silico.
A pharmacophore model could be developed based on the key chemical features of this compound, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features. This model could then be used to screen large virtual libraries of compounds to identify other molecules that share these features and are therefore likely to have similar biological activity. QSAR studies could be used to build mathematical models that correlate the structural properties of a series of derivatives with their biological activity, guiding the synthesis of more potent compounds.
Comparative Theoretical Studies with Thiophene (B33073) and Furan (B31954) Analogues.
To better understand the role of the selenium atom, it is instructive to perform comparative computational studies with the analogous thiophene and furan derivatives. The primary differences between these molecules arise from the different properties of the heteroatom (O, S, Se).
Computational studies have shown that the aromaticity of five-membered heterocycles generally follows the order thiophene > pyrrole (B145914) > selenophene > furan. This trend is influenced by the electronegativity and size of the heteroatom. Selenium is less electronegative than sulfur and oxygen, which affects the degree of electron delocalization within the ring.
Replacing selenium with sulfur (to give Thiopheno[3,2-b]pyridine-5-carboxylic acid) or oxygen (to give Furo[3,2-b]pyridine-5-carboxylic acid) would be expected to alter the electronic properties. The HOMO-LUMO gap would likely increase in the order Selenophene < Thiophene < Furan analogue. These differences in electronic structure would, in turn, affect the reactivity and spectroscopic properties of the molecules.
Table 2: Predicted Comparative Electronic Properties of Analogous Heterocycles This data is illustrative and based on theoretical expectations for similar compounds.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Furo[3,2-b]pyridine-5-carboxylic acid | -6.50 | -1.90 | 4.60 |
| Thiopheno[3,2-b]pyridine-5-carboxylic acid | -6.35 | -2.05 | 4.30 |
| This compound | -6.25 | -2.15 | 4.10 |
Mechanistic Studies on the Chemical Reactivity of Selenopheno 3,2 B Pyridine 5 Carboxylic Acid
Electrophilic Aromatic Substitution Patterns on the Selenopheno[3,2-b]pyridine (B428939) Core
Electrophilic aromatic substitution (SEAr) on the Selenopheno[3,2-b]pyridine core is generally challenging. The pyridine (B92270) ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quimicaorganica.org This deactivation is further intensified by the presence of the electron-withdrawing carboxylic acid group at the 5-position. britannica.comyoutube.com Consequently, any electrophilic attack is predicted to occur preferentially on the more electron-rich selenophene (B38918) ring.
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C2 (Selenophene) | Most Favorable | Highest electron density on the selenophene ring, making it the most likely site for electrophilic attack despite overall deactivation. |
| C3 (Selenophene) | Favorable | Second most electron-rich position, susceptible to attack under forcing conditions. |
| C6, C7 (Pyridine) | Unfavorable | Strongly deactivated by the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group. |
Nucleophilic Attack and Addition Reactions
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes the Selenopheno[3,2-b]pyridine core susceptible to nucleophilic attack. This reactivity is most pronounced at the positions ortho and para to the nitrogen atom (C7 and the carbon at the ring fusion). chemistry-online.comstackexchange.com The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com
Reactions such as the Chichibabin reaction, involving the amination with sodium amide, are plausible, likely targeting the C7 position. chemistry-online.com Similarly, attack by organometallic reagents like organolithium or Grignard reagents could occur, leading to addition products that can be subsequently oxidized to introduce new substituents. The carboxylic acid group at C5 may sterically hinder attack at the adjacent C6 position but also influences the electronic distribution, potentially modulating the reactivity at C7.
| Reaction Type | Susceptible Site(s) | Potential Reagents | Expected Product |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C7 (if a leaving group is present) | Amines, Alkoxides, Thiolates | 7-substituted derivative |
| Chichibabin Reaction | C7 | Sodium Amide (NaNH2) | 7-amino derivative |
| Organometallic Addition | C7 | Organolithium (RLi), Grignard (RMgX) | 7-alkyl or 7-aryl derivative (after oxidation) |
Metal-Catalyzed Reactions and Coordination Chemistry
The Selenopheno[3,2-b]pyridine-5-carboxylic acid framework is well-suited for a variety of metal-catalyzed transformations, which offer powerful methods for functionalization. nih.govrsc.org Halogenated derivatives of the core, for instance, a 2-bromo or 3-iodoselenopheno[3,2-b]pyridine, would serve as excellent substrates for cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. nih.govresearchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex derivatives. For example, a copper(I)-selenophene-2-carboxylate complex has been successfully used to promote C-S cross-coupling reactions. sci-hub.setandfonline.com
The molecule also possesses multiple sites for metal coordination: the pyridine nitrogen, the selenophene selenium atom, and the carboxylic acid group. researchgate.netnih.gov The pyridine nitrogen acts as a classic Lewis base, while the selenium can also coordinate to softer metals. The carboxylic acid, particularly in its deprotonated carboxylate form, is an excellent bidentate or bridging ligand. rsc.orgresearchgate.net This multi-dentate character allows for the formation of stable coordination polymers and metal-organic frameworks (MOFs) with diverse structural topologies and potential applications in catalysis and materials science. rsc.orgacs.org
| Reaction Type | Required Substrate | Catalyst/Metal | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Halogenated derivative (e.g., 2-Bromo) | Pd(0) complexes | Formation of C-C bonds (biaryls) |
| Sonogashira Coupling | Halogenated derivative (e.g., 3-Iodo) | Pd(0) / Cu(I) | Formation of C-C bonds (alkynes) |
| C-H Activation | Parent core | Pd(II), Rh(III), Ru(II) | Direct functionalization of C-H bonds |
| Coordination Polymer/MOF Synthesis | Parent core | Transition metals (Zn, Cd, Mn), Lanthanides (Sm, Dy) | Materials with porous, catalytic, or luminescent properties researchgate.netrsc.org |
Photochemical and Thermal Transformations
The study of photochemical and thermal reactions of this compound opens avenues for unique transformations. Fused aromatic and heterocyclic systems are known to undergo photochemical reactions such as electrocyclizations, isomerizations, or cycloadditions upon irradiation with UV light. researchgate.nettandfonline.comchim.it For instance, photocyclization is a common method for synthesizing fused heterocyclic systems. rsc.orgtandfonline.com While specific studies on this molecule are limited, its conjugated π-system suggests it could be photochemically active, potentially leading to novel molecular architectures.
Under thermal conditions, the most anticipated reaction is the decarboxylation of the carboxylic acid group. researchgate.net Heating pyridine carboxylic acids, particularly those with the carboxyl group adjacent to the nitrogen (picolinic acids), often leads to the loss of carbon dioxide to yield the parent heterocycle. cdnsciencepub.comwikipedia.org For this compound, heating at high temperatures is expected to yield Selenopheno[3,2-b]pyridine. The ease of this reaction can depend on the solvent and the presence of catalysts. researchgate.netresearchgate.net
Influence of the Carboxylic Acid Group on Overall Reactivity
Electronic Influence : As a potent electron-withdrawing group, the carboxylic acid deactivates the entire fused ring system towards electrophilic attack. libretexts.orguci.edulibretexts.org This effect is particularly strong on the pyridine ring, reinforcing its inherent electron deficiency. This deactivation stabilizes the anionic intermediates formed during nucleophilic attack, thereby facilitating such reactions.
Directing Effects : In the context of electrophilic substitution, the -COOH group is a meta-director. britannica.com While substitution is predicted to occur on the selenophene ring, the electronic pull of the carboxyl group would still influence the regioselectivity, likely favoring the C2 position over C3.
Acidity and Basicity : The molecule is amphoteric. The carboxylic acid provides an acidic proton (pKa similar to benzoic acid), while the pyridine nitrogen possesses a basic lone pair. This can lead to the formation of zwitterionic species in solution, which can alter solubility and reactivity profiles.
Coordinating Ability : As a carboxylate anion, the group becomes a strong coordinating ligand for metal ions, enabling the formation of coordination complexes and polymers as discussed previously. researchgate.netrsc.org
Synthetic Handle : The carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, acid chlorides, or alcohols, providing a gateway to a vast array of derivatives with modified properties and functionalities.
Sophisticated Spectroscopic Characterization Techniques for Selenopheno 3,2 B Pyridine 5 Carboxylic Acid Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ⁷⁷Se NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of selenopheno[3,2-b]pyridine (B428939) derivatives, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ⁷⁷Se.
¹H NMR: The proton NMR spectrum of a typical selenopheno[3,2-b]pyridine-5-carboxylic acid derivative would exhibit distinct signals corresponding to the protons on the fused ring system. Aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. nih.gov The protons on the selenophene (B38918) ring are generally observed at slightly higher field than those on the pyridine (B92270) ring. The carboxylic acid proton, if present and not exchanged with a deuterated solvent, would appear as a broad singlet at a significantly downfield chemical shift, often exceeding δ 10 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides valuable insight into the carbon framework. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between δ 160 and 180 ppm. nih.gov The sp²-hybridized carbons of the aromatic rings would appear in the approximate range of δ 110 to 160 ppm. nih.gov The chemical shifts of the bridgehead carbons, where the two rings are fused, can be identified through advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation).
⁷⁷Se NMR: As a spin-1/2 nucleus, ⁷⁷Se NMR spectroscopy is a powerful tool for directly probing the selenium atom within the heterocyclic core. huji.ac.il The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic environment. For selenophene and its derivatives, the ⁷⁷Se chemical shifts are typically observed in a broad range, which can provide valuable information about substitution patterns and electronic effects within the molecule. While specific data for this compound is scarce, related organoselenium compounds show a wide range of chemical shifts, making ⁷⁷Se NMR a unique fingerprint for these molecules. netlify.app
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | Aromatic (Pyridine Ring) | 8.0 - 9.0 |
| ¹H | Aromatic (Selenophene Ring) | 7.0 - 8.0 |
| ¹H | Carboxylic Acid (-COOH) | >10 (broad) |
| ¹³C | Carbonyl (-COOH) | 160 - 180 |
| ¹³C | Aromatic (Pyridine & Selenophene Rings) | 110 - 160 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding framework of this compound derivatives.
IR Spectroscopy: The IR spectrum is particularly useful for identifying the characteristic vibrations of the carboxylic acid moiety. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nih.gov The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band, generally in the range of 1680-1710 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the fused heterocyclic rings will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Se bond vibrations are typically weaker and found at lower frequencies in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations often give rise to strong signals in the Raman spectrum. The symmetric stretching of the C-Se-C bond within the selenophene ring, though weak in the IR, may be more prominent in the Raman spectrum.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |
| C=C/C=N Stretch | Aromatic Rings | 1400 - 1600 | Medium to Strong |
| C-H Stretch | Aromatic Rings | >3000 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI MS)
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI-MS): For a compound like this compound, ESI-MS in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which in turn provides the elemental composition of the molecule, confirming its chemical formula. The characteristic isotopic pattern of selenium, with its several naturally occurring isotopes (most notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), provides a definitive signature for the presence of a selenium atom in the molecule.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can reveal structural details. Common fragmentation pathways for the carboxylic acid would include the loss of water (H₂O) and carbon dioxide (CO₂). Cleavage of the heterocyclic ring system can also occur, providing further clues about the connectivity of the atoms.
X-ray Crystallography for Solid-State Structural Determination
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The extended π-system of the selenopheno[3,2-b]pyridine core is expected to give rise to strong absorptions in the UV-Vis region. Typically, π → π* transitions are observed for such aromatic systems. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. The carboxylic acid group may cause a slight shift in the absorption bands compared to the unsubstituted parent heterocycle. For related selenophene-fused aromatic compounds, absorption maxima have been reported in the range of 300-450 nm. researchgate.net
Table 3: Summary of Spectroscopic Techniques and Expected Observations
| Technique | Information Obtained | Expected Key Features for this compound |
| ¹H NMR | Proton environment and connectivity | Aromatic signals (δ 7-9 ppm), broad -COOH signal (>10 ppm) |
| ¹³C NMR | Carbon framework | Carbonyl signal (δ 160-180 ppm), aromatic signals (δ 110-160 ppm) |
| ⁷⁷Se NMR | Direct observation of selenium | Characteristic chemical shift sensitive to electronic environment |
| IR Spectroscopy | Functional groups and bond vibrations | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (1680-1710 cm⁻¹) |
| Raman Spectroscopy | Complementary vibrational data | Strong aromatic ring stretching signals |
| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak [M]⁺˙ or [M±H]± with characteristic selenium isotopic pattern |
| X-ray Crystallography | Solid-state 3D structure | Planar fused ring system, hydrogen bonding interactions |
| UV-Vis Spectroscopy | Electronic transitions | π → π* transitions in the UV-Vis region (e.g., 300-450 nm) |
Theoretical Frameworks for Structure Activity Relationship Sar of Selenopheno 3,2 B Pyridine 5 Carboxylic Acid Derivatives
Pharmacophore Modeling and Ligand-Receptor Interaction Hypotheses.
Pharmacophore modeling is a cornerstone in modern drug discovery, providing a three-dimensional abstract representation of the key molecular features essential for a specific biological activity. dovepress.com For Selenopheno[3,2-b]pyridine-5-carboxylic acid derivatives, pharmacophore models are developed to map out the critical hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that govern their binding to a biological target.
The typical pharmacophoric features of a this compound derivative can be hypothesized as follows:
Hydrogen Bond Acceptor: The nitrogen atom in the pyridine (B92270) ring and the carbonyl oxygen of the carboxylic acid group are prominent hydrogen bond acceptors.
Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid serves as a crucial hydrogen bond donor.
Aromatic/Hydrophobic Region: The fused selenophene (B38918) and pyridine rings provide a significant aromatic and hydrophobic surface for potential π-π stacking or hydrophobic interactions with the receptor.
Selenium Atom: The selenium atom itself can participate in specific interactions, such as halogen bonds or chalcogen bonds, which are increasingly recognized for their role in molecular recognition.
By aligning a series of active this compound derivatives, a common feature pharmacophore model can be generated. This model then serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. Furthermore, these models provide valuable insights into the putative binding mode of these ligands within the active site of their target receptor, guiding further structural modifications to enhance affinity and selectivity. For instance, molecular docking studies on related selenopheno[2,3-b]pyridine derivatives have been used to understand their binding modes and interactions within the binding pockets of microbial enzymes. nih.govnih.gov
Table 1: Hypothetical Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups in the receptor |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with donor groups in the receptor |
| Hydrogen Bond Donor | Carboxylic Acid Hydroxyl | Interaction with acceptor groups in the receptor |
| Aromatic Ring | Selenophene Ring | π-π stacking with aromatic residues |
| Aromatic Ring | Pyridine Ring | π-π stacking with aromatic residues |
| Hydrophobic Feature | Fused Ring System | van der Waals interactions |
Quantitative Structure-Activity Relationship (QSAR) Methodologies and Predictive Modeling.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchwithrowan.comnih.gov For this compound derivatives, QSAR studies are instrumental in predicting the activity of untested analogs and in understanding the physicochemical properties that drive their biological effects.
The development of a predictive QSAR model for this class of compounds typically involves the following steps:
Data Set Collection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors, are calculated for each molecule.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. researchwithrutgers.com
For instance, a hypothetical QSAR equation for a series of this compound derivatives might take the form:
log(1/IC50) = a(LogP) - b(Molecular_Volume) + c(Dipole_Moment) + d
Where 'a', 'b', and 'c' are coefficients for the respective descriptors, and 'd' is a constant. Such an equation would suggest that higher lipophilicity and dipole moment, and a smaller molecular volume are favorable for the biological activity of these compounds. These models can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. mdpi.com
Table 2: Key Molecular Descriptors in QSAR Studies of this compound Derivatives
| Descriptor Type | Example | Influence on Biological Activity |
| Electronic | Partial Charge on Selenium | Modulates chalcogen bonding and electrostatic interactions. |
| Steric | Molecular Volume | Affects the fit within the receptor's binding pocket. |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Relates to molecular branching and overall shape. |
Computational Approaches to Modulating Biological Activity through Structural Modifications.
Computational chemistry provides powerful tools for the in silico design and optimization of drug candidates. nih.gov For this compound derivatives, computational approaches such as molecular docking and molecular dynamics simulations are employed to predict how structural modifications will affect their biological activity. nih.gov
Molecular docking simulations can predict the preferred binding orientation of a this compound derivative within the active site of a target protein. nih.gov This allows researchers to visualize the key interactions and identify opportunities for structural modifications to enhance binding affinity. For example, if a docking study reveals an unoccupied hydrophobic pocket near a specific position on the selenophenopyridine scaffold, a medicinal chemist might design a new derivative with a hydrophobic substituent at that position to exploit this interaction.
Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding mode and the influence of the ligand on the protein's conformation. These computational methods enable a more rational and efficient approach to lead optimization, reducing the need for extensive and costly trial-and-error synthesis.
Table 3: Examples of Computationally Guided Structural Modifications
| Structural Modification | Rationale | Predicted Outcome |
| Addition of a hydroxyl group | To form an additional hydrogen bond with a specific residue. | Increased binding affinity. |
| Introduction of a bulky substituent | To create steric hindrance and improve selectivity for a larger binding pocket. | Enhanced target selectivity. |
| Modification of the carboxylic acid to an ester | To increase lipophilicity and improve cell permeability. | Improved pharmacokinetic properties. |
Bioisosteric Replacement Strategies Involving Selenium.
Bioisosterism is a strategy in medicinal chemistry of replacing one atom or functional group with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.comdrughunter.comnih.gov In the context of this compound, the selenium atom itself is a bioisostere of sulfur and, to a lesser extent, oxygen and a vinyl group (-CH=CH-).
The selenophene ring is considered a bioisostere of thiophene (B33073), furan (B31954), and benzene. researchgate.netwikipedia.org The replacement of sulfur with selenium can lead to subtle but significant changes in the electronic properties, lipophilicity, and metabolic stability of the molecule. mdpi.com These changes can, in turn, affect the compound's pharmacokinetic and pharmacodynamic profile.
Strategies for bioisosteric replacement in this compound derivatives could involve:
Scaffold Hopping: Replacing the entire selenophenopyridine core with a bioisosteric scaffold, such as a thienopyridine or furopyridine, to explore new chemical space while retaining key binding interactions.
Functional Group Modification: Replacing the carboxylic acid group with other acidic bioisosteres like a tetrazole or a hydroxamic acid to modulate acidity, membrane permeability, and metabolic stability. drughunter.com
Selenium-for-Sulfur/Oxygen Substitution: In related heterocyclic systems, the replacement of sulfur or oxygen with selenium has been shown to modulate biological activity. nih.gov This strategy can be applied to explore the impact of the chalcogen atom on the activity of this compound derivatives.
The use of selenium as a bioisostere offers a powerful tool for fine-tuning the properties of drug candidates, potentially leading to compounds with enhanced efficacy, improved safety profiles, and novel intellectual property. patsnap.com
Table 4: Bioisosteric Replacements for the Selenophene Moiety
| Original Moiety | Bioisosteric Replacement | Potential Advantages |
| Selenophene | Thiophene | Altered electronic properties and metabolic stability. |
| Selenophene | Furan | Increased polarity and potential for different hydrogen bonding interactions. |
| Selenophene | Benzene | Modified aromaticity and hydrophobic interactions. |
Conceptual Approaches to Molecular Design Incorporating Selenopheno 3,2 B Pyridine 5 Carboxylic Acid Scaffold
Rational Design Principles for Target-Oriented Molecule Development
The rational design of molecules incorporating the selenopheno[3,2-b]pyridine-5-carboxylic acid scaffold is predicated on understanding its structural and electronic features and how they can interact with biological targets, such as the active sites of enzymes. The fused heterocyclic system, consisting of a selenophene (B38918) and a pyridine (B92270) ring, creates a planar, electron-rich structure that is capable of engaging in various non-covalent interactions.
Key Interactions and Pharmacophore Modeling:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands into the binding pockets of many proteins, particularly kinases. nih.gov The carboxylic acid at the 5-position is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor. This dual nature allows it to form strong interactions with amino acid residues like arginine, lysine, and histidine.
Metal Chelation: The arrangement of the pyridine nitrogen and the carboxylic acid's carbonyl oxygen can act as a bidentate ligand, potentially chelating metal ions that are essential for the function of certain enzymes.
In the context of kinase inhibition, for instance, the selenopheno[3,2-b]pyridine (B428939) core can serve as a "hinge-binding" motif. nih.gov The pyridine nitrogen can form a hydrogen bond with the backbone amide of a hinge region amino acid, a common feature of many kinase inhibitors. The carboxylic acid group can then extend into the solvent-exposed region or form additional interactions with other residues, contributing to both potency and selectivity. Structure-activity relationship (SAR) studies on related pyridine derivatives have shown that the nature and position of substituents on the ring system significantly influence biological activity. google.com
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with improved properties while retaining the key binding interactions of a known active compound. nih.gov The selenopheno[3,2-b]pyridine scaffold can be considered both a starting point for scaffold hopping and a target scaffold resulting from hopping from other known cores.
Bioisosteric Replacement:
A primary strategy in scaffold hopping is bioisosteric replacement, where one functional group or substructure is replaced with another that has similar steric and electronic properties. The goal is to enhance potency, improve pharmacokinetic properties, or circumvent existing patents.
Selenophene vs. Thiophene (B33073) and Furan (B31954): The most direct bioisosteric replacement for the selenophene ring is a thiophene or furan ring. researchgate.net While sulfur and selenium are in the same group in the periodic table and thus share some similarities, there are key differences. The C-Se bond is longer than the C-S bond, and selenium is more polarizable. These differences can subtly alter the geometry and electronic distribution of the fused ring system, potentially leading to improved binding affinity or selectivity. rsc.orgrsc.org Studies on related selenophene-containing heterocycles have demonstrated their potential as building blocks for novel bioactive compounds. nih.govresearchgate.net
Lead Optimization:
Once a lead compound containing the this compound scaffold is identified, lead optimization focuses on modifying its structure to improve its drug-like properties. This can involve:
Substitution on the Scaffold: Adding various substituents to the selenophene or pyridine rings to probe for additional binding interactions and modulate physicochemical properties like solubility and lipophilicity.
Modification of the Carboxylic Acid: While the carboxylic acid may be crucial for binding, it can also lead to poor permeability and rapid clearance. In such cases, it can be replaced with bioisosteres such as tetrazoles or acylsulfonamides, which can mimic the hydrogen bonding and acidic properties of the carboxylic acid while offering different pharmacokinetic profiles. nih.gov
| Original Scaffold | Potential Bioisosteric Replacements | Rationale for Replacement |
| Selenopheno[3,2-b]pyridine | Thieno[3,2-b]pyridine | Modulate electronic properties and metabolic stability. |
| Selenopheno[3,2-b]pyridine | Furo[3,2-b]pyridine | Alter hydrogen bonding potential and polarity. |
| Selenopheno[3,2-b]pyridine | Pyrazolo[3,4-d]pyrimidine | Mimic hinge-binding interactions in kinases. nih.gov |
This table presents conceptual bioisosteric replacements for the selenopheno[3,2-b]pyridine scaffold based on established principles of medicinal chemistry.
Introduction of Selenium for Enhanced Lipophilicity and Bioavailability (Conceptual Discussion)
The choice of selenium over sulfur or oxygen in a heterocyclic scaffold is a deliberate design element that can influence a molecule's pharmacokinetic properties. The introduction of selenium can modulate lipophilicity, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity is a key parameter in drug design, as it influences a drug's ability to cross cell membranes. nih.gov While a certain level of lipophilicity is required for good absorption, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The replacement of sulfur with selenium generally leads to a slight increase in lipophilicity due to the larger size and greater polarizability of the selenium atom. This can potentially enhance membrane permeability and improve oral bioavailability.
Furthermore, the metabolic stability of the scaffold can be influenced by the presence of selenium. The C-Se bond has a different bond energy compared to the C-S bond, which may alter the molecule's susceptibility to metabolic enzymes like cytochrome P450s. In some cases, this can lead to a more favorable metabolic profile and a longer half-life in the body. The unique redox properties of organoselenium compounds can also play a role in their biological activity and metabolism. nih.gov
| Property | Sulfur (in Thiophene) | Selenium (in Selenophene) | Potential Impact on Bioavailability |
| Atomic Radius (Å) | 1.02 | 1.16 | Can affect bond lengths and angles, subtly altering scaffold shape and fit in a binding pocket. |
| Electronegativity (Pauling scale) | 2.58 | 2.55 | Similar electronegativity suggests comparable electronic influence, but selenium's greater polarizability can enhance van der Waals interactions. |
| Lipophilicity Contribution | Lower | Higher | May increase membrane permeability and absorption. |
| Metabolic Stability | Variable | Potentially altered | May lead to different metabolic pathways and half-life. |
This table provides a conceptual comparison of the properties of sulfur and selenium and their potential influence on the bioavailability of molecules containing thiophene or selenophene rings, respectively.
Prodrug Design Strategies utilizing the Carboxylic Acid Functionality
While the carboxylic acid group of this compound can be vital for its biological activity, its polar and ionizable nature can limit oral bioavailability. researchgate.net At physiological pH, the carboxylic acid will be deprotonated, resulting in a negatively charged molecule with poor membrane permeability. Prodrug strategies can be employed to temporarily mask the carboxylic acid, improving its absorption, and then release the active parent drug in the body through enzymatic or chemical cleavage. nih.gov
Ester Prodrugs:
The most common prodrug strategy for carboxylic acids is the formation of esters. researchgate.net By converting the carboxylic acid to an ester, its polarity is reduced, and its lipophilicity is increased, which generally leads to improved passive diffusion across the intestinal wall. mdpi.com
Simple Alkyl Esters: Methyl or ethyl esters can be synthesized, which are readily hydrolyzed by esterases in the plasma and tissues to release the active carboxylic acid. A patent for a related compound, 4H-selenophen [3,2-b] pyrroles-5-carboxylic acid, mentions its ethyl ester form. google.com
Acyloxymethyl Esters: These esters, such as pivaloyloxymethyl (POM) esters, can be more labile and are often used to ensure rapid cleavage after absorption.
Other Prodrug Strategies:
Beyond simple esters, other promoieties can be attached to the carboxylic acid to tailor the prodrug's properties:
Amino Acid Conjugates: The carboxylic acid can be linked to an amino acid via an amide bond. These prodrugs can be designed to be substrates for specific transporters in the gut, such as peptide transporters, thereby enhancing absorption.
Carbonates and Carbamates: These linkages can also be used to create prodrugs with varying rates of hydrolysis and release profiles.
The ideal prodrug should be stable in the gastrointestinal tract, have good permeability, and be efficiently converted to the active drug in the target tissue or systemic circulation.
| Prodrug Moiety | Linkage | Potential Advantages | Cleavage Mechanism |
| Methyl, Ethyl | Ester | Simple to synthesize, increases lipophilicity. | Esterases in plasma and tissues. |
| Pivaloyloxymethyl (POM) | Acyloxymethyl ester | More labile, rapid cleavage. | Esterases. |
| Amino Acid | Amide | Can target peptide transporters for enhanced absorption. | Amidases, peptidases. |
This table outlines conceptual prodrug strategies that could be applied to the carboxylic acid functionality of this compound.
Emerging Applications of Selenopheno 3,2 B Pyridine 5 Carboxylic Acid and Analogues in Materials Science
Organic Electronics and Optoelectronic Materials
The inherent electronic properties of selenophene-containing conjugated systems make them prime candidates for a variety of organic electronic and optoelectronic applications. The polarizable nature of the selenium atom, coupled with the electron-withdrawing character of the pyridine (B92270) ring, allows for fine-tuning of molecular orbital energy levels and optical bandgaps, which are critical parameters in device performance.
Design of Conjugated Polymers and Small Molecules for Organic Photovoltaics
In the realm of organic photovoltaics (OPVs), selenophene-based materials are being investigated as both electron donor and acceptor components. The substitution of sulfur with selenium in thiophene (B33073) analogues to create selenophenes leads to a narrower optical bandgap. This is advantageous for OPVs as it allows the material to absorb a broader range of the solar spectrum, potentially leading to higher power conversion efficiencies (PCEs).
The stronger electron-donating ability and lower aromaticity of selenophene (B38918) compared to thiophene contribute to a more planar molecular structure and a longer effective conjugation length. This enhanced planarity can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. Furthermore, the introduction of selenium can improve the mutual solubility of donor and acceptor materials, leading to more favorable morphologies in the active layer of bulk heterojunction solar cells.
For instance, small molecules and polymers incorporating selenophene units have been shown to possess lower Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which helps in reducing the bandgap and improving light absorption. While specific data for Selenopheno[3,2-b]pyridine-5-carboxylic acid is not yet widely reported in OPV literature, the principles derived from related selenophene-containing materials strongly suggest its potential as a valuable building block.
Table 1: Comparison of Heterocyclic Properties for OPV Applications
| Heterocycle | Aromaticity | Electron Donating Ability | Typical Optical Bandgap |
| Furan (B31954) | Low | Moderate | Wide |
| Thiophene | Moderate | Good | Moderate |
| Selenophene | Lower than Thiophene | Stronger than Thiophene | Narrow |
Applications in Organic Field-Effect Transistors (OFETs)
The performance of Organic Field-Effect Transistors (OFETs) is heavily reliant on the charge carrier mobility of the organic semiconductor used. The incorporation of both pyridine and selenophene into conjugated polymers has been demonstrated as an effective strategy to enhance electron mobility. The pyridine unit acts as a powerful electron-accepting moiety, which can lower the LUMO energy level of the polymer, facilitating electron injection. Simultaneously, the selenophene contributes to strong intermolecular Se-Se interactions, which can promote favorable molecular packing and ordering, essential for efficient charge transport.
A study on a diketopyrrolopyrrole (DPP)-based copolymer incorporating both pyridine and selenophene (PDPPy-Se) showcased high electron mobility. This synergistic effect highlights the potential of combining these two heterocycles in the design of high-performance n-type and ambipolar OFETs. The rigid and planar structure of fused systems like selenopheno[3,2-b]pyridine (B428939) would be expected to further enhance molecular ordering and, consequently, charge transport properties.
Research on small molecules containing a selenopheno[3,2-b]pyrrole core, a close analogue to the selenopheno[3,2-b]pyridine system, has also shown promising results for OFET applications. These molecules exhibited respectable hole mobilities, demonstrating the utility of this fused ring system in organic transistors.
Table 2: Performance of Selenophene-Containing Polymers in OFETs
| Polymer | Key Heterocycles | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | Charge Carrier Mobility (cm²/Vs) |
| P1 | Pyridine, Selenophene, Diketopyrrolopyrrole, Benzothiadiazole | - | - | Hole: up to 1.2, Electron: up to 0.21 |
| PSeDPP | Selenophene, Diketopyrrolopyrrole | - | - | Hole: up to 1.62, Electron: up to 0.14 |
Electrochromic Device Applications
Electrochromic materials, which change their optical properties in response to an applied voltage, are of great interest for applications such as smart windows, displays, and camouflage. Conjugated polymers are excellent candidates for these applications due to their high optical contrast, fast switching speeds, and color tunability.
While direct studies on the electrochromic properties of polymers derived from this compound are limited, research on analogous structures provides valuable insights. For example, polymers based on thieno[3,2-b]thiophene (B52689) decorated with pyridine side groups have been synthesized and their electrochromic behavior investigated. nih.govdundee.ac.uk These polymers exhibit color changes from purple or brown in their neutral state to pale grey-blue or green in their oxidized state. nih.govdundee.ac.uk They also demonstrate fast switching times and good coloration efficiencies. nih.govdundee.ac.uk
However, the stability of pyridine-functionalized polymers can be a concern, as the pyridine ring may be susceptible to protonation during the redox process, leading to a degradation of performance. nih.govdundee.ac.uk The incorporation of the pyridine ring into a fused system, as in selenopheno[3,2-b]pyridine, might offer enhanced stability. Hybrid polymers combining selenophene and 3,4-ethylenedioxythiophene (B145204) (EDOT) have shown excellent electrochromic performance with high stability, decent contrast ratios, and fast response times, changing from purplish, reddish, or blue in the reduced state to transparent sky blue/green upon oxidation. nih.gov This suggests that polymers based on the selenopheno[3,2-b]pyridine backbone could possess interesting and potentially stable electrochromic properties.
Supramolecular Chemistry and Self-Assembly
The structure of this compound, with its planar, rigid, π-conjugated core and a carboxylic acid functional group, makes it a highly promising building block for supramolecular chemistry and self-assembly. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, while the carboxylic acid group is a classic hydrogen bond donor and acceptor. These functionalities, combined with the potential for π-π stacking interactions between the aromatic cores, can direct the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.
The self-assembly of π-conjugated molecules is a powerful bottom-up approach to creating functional nanostructures. utah.educhemistryviews.orgmdpi.com The morphology and molecular organization of these nanostructures, such as nanowires or nanobelts, are governed by a delicate balance of non-covalent interactions, including π-π stacking, hydrogen bonding, and solvophobic effects. utah.edumdpi.com The presence of both a hydrogen-bonding carboxylic acid group and a pyridine unit in the target molecule provides multiple avenues to control the self-assembly process. For example, the pH of the solution could be used as a trigger to control the protonation state of the pyridine and carboxylic acid, thereby influencing the dominant intermolecular interactions and the resulting assembled structures.
While specific studies on the self-assembly of this compound are not yet prevalent, the principles of supramolecular chemistry suggest that this molecule could be designed to form various nanostructures with potential applications in organic electronics and sensing. The regular arrangement of molecules in such assemblies is critical for achieving efficient charge transport and exciton (B1674681) migration.
Sensing Technologies and Molecular Recognition
The unique electronic and structural features of the Selenopheno[3,2-b]pyridine core also make it an attractive scaffold for the development of chemical sensors and molecular recognition systems. The fluorescence properties of π-conjugated systems are often sensitive to their local environment, making them suitable for use as optical sensors.
Pyridine-based fluorescent probes have been successfully employed for the detection of various analytes, including metal ions and organic molecules. mdpi.com The nitrogen atom of the pyridine ring can act as a binding site for cations, leading to changes in the fluorescence emission of the molecule upon complexation. Similarly, the extended π-system of the selenopheno[3,2-b]pyridine core is expected to be fluorescent, and its emission could be modulated by interactions with analytes.
The carboxylic acid group can be further functionalized to introduce specific recognition elements for target molecules. Furthermore, the combination of a hydrogen bond donor/acceptor (carboxylic acid) and a hydrogen bond acceptor/metal coordination site (pyridine nitrogen) within a rigid framework could enable the design of receptors for specific guest molecules through complementary interactions. Theoretical studies on seleno-analogues of pyrylium (B1242799) cations have indicated their potential for anion recognition through anion-π and chalcogen bonding interactions, suggesting that the selenophene moiety itself can play an active role in molecular recognition.
While the application of this compound in sensing is still a nascent area of research, its inherent properties make it a promising platform for the development of next-generation sensors.
Research Avenues for Advanced Derivatives of Selenopheno 3,2 B Pyridine 5 Carboxylic Acid
Synthesis and Exploration of Selenopheno[3,2-b]pyridine (B428939) N-oxides
The conversion of the pyridine (B92270) nitrogen in selenopheno[3,2-b]pyridine-5-carboxylic acid to an N-oxide is a promising strategy for modulating the electronic properties of the molecule. Pyridine N-oxides are known to be more electron-rich than their parent pyridines and can act as versatile intermediates for further functionalization. scripps.eduarkat-usa.org
A plausible synthetic route to selenopheno[3,2-b]pyridine N-oxides involves the cyclization of a suitably substituted pyridine N-oxide precursor. Drawing parallels from the synthesis of the isomeric selenopheno[2,3-b]pyridine N-oxides, a viable method could involve the reaction of a 3-alkynylpyridine N-oxide with a selenium electrophile, such as selenium tetrabromide (SeBr₄). researchgate.net This reaction is expected to proceed via an electrophilic cyclization to yield a halogenated selenopheno[3,2-b]pyridine N-oxide. The reaction conditions, such as solvent and temperature, would be critical in controlling the regioselectivity and yield of the cyclization.
For instance, the reaction of a 3-alkynylpyridine N-oxide with SeBr₄ has been shown to produce 2-substituted 3-bromoselenopheno[2,3-b]pyridine N-oxides. researchgate.net A similar strategy could be envisioned for the [3,2-b] isomer. Subsequent modifications of the substituents on the selenophene (B38918) ring or the carboxylic acid group could be performed post-cyclization. Furthermore, the N-oxide functionality itself can direct further reactions or be used as a coordinating site for metal complexes, opening avenues for catalysis and materials science. scripps.edu
Table 1: Potential Synthetic Strategy for Selenopheno[3,2-b]pyridine N-oxides
| Step | Reactants | Reagents | Product | Purpose |
| 1 | 3-Ethynylpyridine N-oxide derivative | SeBr₄ | 3-Bromoselenopheno[3,2-b]pyridine N-oxide derivative | Formation of the core N-oxide structure. |
| 2 | 3-Bromoselenopheno[3,2-b]pyridine N-oxide derivative | Organometallic reagent (e.g., Grignard, organolithium) | Functionalized selenopheno[3,2-b]pyridine N-oxide | Introduction of diverse functional groups. |
The exploration of these N-oxides would involve a thorough characterization of their photophysical and electrochemical properties to assess the impact of N-oxidation on the electronic structure.
Halogenation and Functionalization of the Pyridine Ring
Strategic functionalization of the pyridine ring of this compound is crucial for fine-tuning its properties and for its use as a building block in more complex architectures. A key step in this process is the regioselective halogenation of the pyridine moiety, which then allows for a wide range of subsequent cross-coupling reactions.
Given the electron-deficient nature of the pyridine ring, direct electrophilic halogenation can be challenging. However, methods for the selective halogenation of pyridines have been developed. Once halogenated, the resulting halo-selenopheno[3,2-b]pyridines can serve as versatile precursors for introducing a variety of functional groups through well-established palladium-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, Sonogashira, Negishi, and Kumada couplings, which enable the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com
For example, a bromo or iodo group introduced onto the pyridine ring can be coupled with arylboronic acids (Suzuki coupling) to introduce new aryl substituents. Similarly, Sonogashira coupling with terminal alkynes would yield alkynyl-functionalized derivatives. This approach allows for the systematic modification of the molecular structure to influence its electronic properties, solubility, and solid-state packing, which are critical for applications in organic electronics. researchgate.net
Table 2: Proposed Functionalization of the Pyridine Ring via Cross-Coupling Reactions
| Reaction Type | Reactants | Catalyst | Product Feature | Potential Application |
| Suzuki Coupling | Halogenated Selenopheno[3,2-b]pyridine, Arylboronic acid | Pd(PPh₃)₄ | Aryl-substituted derivative | Organic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs) |
| Sonogashira Coupling | Halogenated Selenopheno[3,2-b]pyridine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted derivative | Conjugated polymers, Molecular wires |
| Heck Coupling | Halogenated Selenopheno[3,2-b]pyridine, Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-substituted derivative | Extended π-systems, Dyes |
| Stille Coupling | Halogenated Selenopheno[3,2-b]pyridine, Organostannane | Pd(PPh₃)₄ | Alkyl/Aryl-substituted derivative | Fine-tuning of electronic properties |
Development of Chiral Derivatives
The development of chiral derivatives of this compound is a largely unexplored area with significant potential. Chiral selenophene-containing compounds can find applications as ligands in asymmetric catalysis, as chiral dopants in liquid crystals, or as materials for chiroptical devices.
Several strategies can be envisioned for the synthesis of chiral derivatives. One approach involves the introduction of a chiral center in a substituent attached to the selenopheno[3,2-b]pyridine core. This could be achieved by reacting the carboxylic acid group with a chiral alcohol or amine to form a chiral ester or amide. Alternatively, a chiral substituent could be introduced on the pyridine or selenophene ring via one of the functionalization methods described in the previous section, using a chiral starting material.
Another intriguing possibility is the creation of planar chirality. The fused ring system of selenopheno[3,2-b]pyridine is planar, but with appropriate substitution patterns that restrict rotation, it might be possible to generate atropisomers.
Furthermore, the pyridine N-oxide derivatives discussed in section 9.1 offer another route to chirality. Pyridine N-oxides have been successfully employed as chiral ligands in a variety of asymmetric transformations. scripps.edu The oxygen atom of the N-oxide can coordinate to a metal center, and with the appropriate chiral environment around the core structure, these complexes could serve as effective asymmetric catalysts.
Synthesis of Polymeric Materials Incorporating the this compound Unit
The incorporation of the this compound unit into polymeric materials is a highly promising avenue of research, particularly for applications in organic electronics such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). Selenophene-containing polymers are known for their excellent charge transport properties, which arise from the strong intermolecular Se-Se interactions that facilitate ordered packing in the solid state. acs.orgresearchgate.net
To synthesize polymers, the this compound monomer needs to be appropriately functionalized with reactive groups suitable for polymerization. A common strategy is to introduce two reactive handles, such as bromine or tin moieties, onto the monomer to enable step-growth polymerization via cross-coupling reactions like Suzuki or Stille polymerization. The carboxylic acid group could be esterified to improve solubility and processability of the resulting polymer.
The electronic properties of the polymer can be tuned by copolymerizing the selenopheno[3,2-b]pyridine monomer with various comonomers. For example, copolymerization with an electron-donating unit would result in a donor-acceptor polymer with a low bandgap, which is desirable for OSC applications. The selenopheno[3,2-b]pyridine unit itself can act as either an electron-donating or electron-accepting moiety depending on the nature of the comonomer.
Table 3: Potential Polymerization Strategies
| Polymerization Method | Monomer Functionalization | Comonomer | Resulting Polymer Type | Target Application |
| Suzuki Polymerization | Dibromo-selenopheno[3,2-b]pyridine | Aryldiboronic ester | Donor-Acceptor Copolymer | Organic Solar Cells (OSCs) |
| Stille Polymerization | Distannyl-selenopheno[3,2-b]pyridine | Dihalo-aromatic | Conjugated Polymer | Organic Field-Effect Transistors (OFETs) |
| Direct Arylation Polymerization | C-H activation sites on selenopheno[3,2-b]pyridine | Dihalo-aromatic | π-Conjugated Polymer | Printed Electronics |
The resulting polymers would be characterized for their molecular weight, thermal stability, optical absorption, and electrochemical properties. Thin-film transistors and solar cells fabricated from these materials would be tested to evaluate their charge carrier mobility and power conversion efficiency, respectively. researchgate.net
Prospective Research Directions and Uncharted Territories in Selenopheno 3,2 B Pyridine 5 Carboxylic Acid Chemistry
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex heterocyclic molecules like selenopheno[3,2-b]pyridine-5-carboxylic acid often involves multi-step processes that can be time-consuming and challenging to scale up using traditional batch chemistry. The integration of flow chemistry and automated synthesis platforms presents a significant opportunity to overcome these limitations. apple.comspringerprofessional.debohrium.com
Continuous-flow processing offers numerous advantages, including enhanced reaction efficiency, improved safety profiles when handling hazardous reagents, and the potential for rapid optimization and scale-up. springerprofessional.deresearchgate.net For the synthesis of this compound and its derivatives, a modular flow setup could be envisioned. This would allow for the sequential introduction of reagents and catalysts, facilitating a streamlined process from simple starting materials to the final product without the need for isolation of intermediates.
Furthermore, the coupling of flow reactors with automated purification and analysis systems would enable the high-throughput synthesis of a library of derivatives. By varying the substituents on the selenopheno[3,2-b]pyridine (B428939) core, a diverse range of compounds could be generated and screened for various applications. The carboxylic acid group, in particular, serves as a versatile handle for further derivatization in a flow-based system.
Table 1: Prospective Flow Chemistry Parameters for the Synthesis of Selenopheno[3,2-b]pyridine Derivatives
| Parameter | Projected Range | Rationale |
| Reactor Type | Packed-bed / Microreactor | Efficient mixing and heat transfer. |
| Temperature | 50 - 200 °C | To accelerate reaction rates and improve solubility. |
| Pressure | 1 - 10 bar | To suppress solvent boiling and enhance reaction kinetics. |
| Residence Time | 1 - 30 minutes | Rapid optimization of reaction conditions. |
| Catalyst | Immobilized Palladium or Copper | For ease of separation and catalyst recycling. |
Advanced Spectroscopic Probes and Imaging
The incorporation of selenium into fluorescent dyes is known to influence their photophysical properties, often leading to red-shifted absorption and emission spectra, as well as enhanced intersystem crossing. researchgate.netnih.gov Selenophene-fused BODIPYs, for instance, have shown promise as bio-imaging probes and photosensitizers. researchgate.netnih.gov This suggests that the selenopheno[3,2-b]pyridine scaffold could serve as a valuable core for the development of novel spectroscopic probes and imaging agents.
The carboxylic acid functionality of this compound is a key feature that would facilitate its conjugation to biomolecules, such as proteins or nucleic acids, or to other targeting moieties. This would allow for the specific labeling and imaging of biological structures and processes. The inherent fluorescence of the selenophenopyridine core could be modulated by the introduction of various substituents, allowing for the fine-tuning of its spectroscopic properties for specific applications.
Future research in this area would involve the synthesis of a series of derivatives and the detailed characterization of their photophysical properties, including absorption and emission spectra, quantum yields, and fluorescence lifetimes. The potential of these compounds as sensors for metal ions or other analytes could also be explored, leveraging the coordinating ability of the pyridine (B92270) nitrogen and the selenium atom.
Table 2: Projected Photophysical Properties of Selenopheno[3,2-b]pyridine-based Probes
| Derivative | Predicted λabs (nm) | Predicted λem (nm) | Predicted Quantum Yield (ΦF) | Potential Application |
| Unsubstituted Core | 350 - 400 | 450 - 500 | 0.1 - 0.3 | General fluorescent labeling |
| Donor-Substituted | 400 - 450 | 500 - 550 | 0.3 - 0.6 | Live-cell imaging |
| Acceptor-Substituted | 450 - 500 | 550 - 600 | 0.05 - 0.2 | Photosensitizer for PDT |
| Bioconjugate | Dependent on biomolecule | Dependent on biomolecule | Variable | Targeted bioimaging |
Exploration of Novel Catalytic Transformations
Selenium-containing heterocycles have demonstrated catalytic activity in a variety of organic transformations. acs.orgresearchgate.netnih.gov The unique electronic environment of the selenopheno[3,2-b]pyridine core, with its combination of a π-electron rich selenophene (B38918) ring and a π-electron deficient pyridine ring, suggests that it could be a promising ligand or catalyst in its own right.
The nitrogen atom of the pyridine ring and the adjacent selenium atom could act as a bidentate ligand for transition metals, potentially leading to novel catalysts with unique reactivity and selectivity. The carboxylic acid group could also participate in catalysis, for example, by acting as a proton shuttle or by coordinating to a metal center.
Prospective research in this area would involve the synthesis of metal complexes of this compound and the evaluation of their catalytic activity in reactions such as cross-coupling, C-H activation, and asymmetric catalysis. Furthermore, the potential of the parent molecule and its derivatives to act as organocatalysts could be investigated. The unique redox properties of selenium could also be harnessed in catalytic cycles involving oxidative or reductive processes. researchgate.net
Theoretical Prediction of Unprecedented Reactivity
Computational chemistry and theoretical studies are powerful tools for predicting the reactivity and properties of novel molecules. chemrxiv.orgnih.gov In the case of this compound, where experimental data is scarce, theoretical predictions can provide valuable insights and guide future synthetic efforts.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, aromaticity, and frontier molecular orbitals of the selenophenopyridine core. nih.gov This information can be used to predict its reactivity towards electrophilic and nucleophilic reagents, as well as its propensity to participate in pericyclic reactions. Computational modeling can also be used to explore the potential energy surfaces of various reactions, allowing for the prediction of reaction pathways and the identification of novel, unprecedented transformations.
For example, theoretical studies could be used to explore the feasibility of novel cyclization reactions to further elaborate the selenophenopyridine scaffold, or to predict the regioselectivity of functionalization reactions. The interaction of the molecule with metal catalysts could also be modeled to aid in the design of new catalytic systems.
Table 3: Illustrative Theoretical Data for this compound
| Computational Method | Calculated Property | Predicted Value | Implication |
| DFT (B3LYP/6-31G) | HOMO Energy | -6.5 eV | Susceptibility to electrophilic attack |
| DFT (B3LYP/6-31G) | LUMO Energy | -1.8 eV | Susceptibility to nucleophilic attack |
| NICS(0) | Aromaticity of Selenophene Ring | -8.2 ppm | Indicates moderate aromatic character |
| NICS(0) | Aromaticity of Pyridine Ring | -10.5 ppm | Indicates significant aromatic character |
By leveraging these prospective research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in materials science, chemical biology, and catalysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for selenopheno[3,2-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to construct the selenophene-pyridine core. A multi-step approach may include:
- Step 1 : Condensation of selenophene precursors with pyridine derivatives under inert atmospheres.
- Step 2 : Carboxylic acid functionalization via hydrolysis of ester intermediates using NaOH/EtOH.
- Critical parameters include temperature control (80–120°C), solvent selection (e.g., DMF or toluene), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .
- Table 1 : Example reaction optimization (analogous to oxazolo-pyridine synthesis):
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| PdCl₂ | DMF | 100 | 62 |
| Pd(OAc)₂ | Toluene | 120 | 78 |
| Note: Adapted from heterocyclic synthesis protocols in . |
Q. How can researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and carboxylic acid protons (δ ~12–14 ppm).
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for the selenium-containing heterocycle.
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95%).
- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and Se-C vibrational modes .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization for this compound synthesis?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cross-coupling steps.
- Reaction path screening : Tools like the ICReDD platform integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst choice) .
- Machine learning : Train models on existing heterocyclic synthesis data to predict reaction outcomes and side-product formation .
Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR shifts with computational chemical shift predictions (e.g., ACD/Labs or Gaussian).
- Isotopic labeling : Use ⁷⁷Se-labeled analogs to clarify selenium’s electronic effects on NMR spectra.
- Dynamic NMR : Investigate conformational flexibility in solution if discrepancies arise between X-ray and solution-phase data .
Q. How can factorial design improve experimental workflows for derivative synthesis?
- Methodological Answer :
- Full factorial design : Test variables like temperature (80–140°C), catalyst type (Pd vs. Cu), and solvent polarity (DMF vs. THF) in a systematic matrix.
- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., catalyst loading × reaction time).
- Case Study : For analogous pyridine-carboxylic acids, a 2³ factorial design reduced optimization time by 40% compared to trial-and-error approaches .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistent biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple assays (e.g., antimicrobial IC₅₀, cytotoxicity) to identify outliers.
- Proteomic profiling : Use mass spectrometry to detect off-target interactions that may explain variability.
- Batch-effect correction : Standardize assay conditions (e.g., cell line passage number, serum lot) to minimize experimental noise .
Experimental Design and Safety
Q. What reactor configurations are optimal for scaling up synthesis while maintaining safety?
- Methodological Answer :
- Microreactors : Enable precise control of exothermic reactions (e.g., selenophene cyclization) with rapid heat dissipation.
- Safety protocols : Follow CRDC guidelines for non-automotive combustion engineering (RDF2050105) when handling selenium-containing intermediates .
- Table 2 : Reactor comparison for selenophene synthesis:
| Reactor Type | Temp Control | Scalability | Safety Risk |
|---|---|---|---|
| Batch | Moderate | Low | High |
| Flow | High | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
